2,4,5,6,7-Pentachloro-3-(4-hydroxyanilino)inden-1-one
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Overview
Description
2,4,5,6,7-Pentachloro-3-(4-hydroxyanilino)inden-1-one is a synthetic organic compound characterized by its unique structure, which includes multiple chlorine atoms and a hydroxyanilino group attached to an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6,7-Pentachloro-3-(4-hydroxyanilino)inden-1-one typically involves the chlorination of an indene derivative followed by the introduction of the hydroxyanilino group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are usually carried out under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions. The hydroxyanilino group can be introduced through a subsequent reaction involving aniline derivatives under catalytic conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
2,4,5,6,7-Pentachloro-3-(4-hydroxyanilino)inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dechlorinated indene derivatives.
Substitution: Functionalized indene derivatives with various substituents replacing chlorine atoms.
Scientific Research Applications
2,4,5,6,7-Pentachloro-3-(4-hydroxyanilino)inden-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,5,6,7-Pentachloro-3-(4-hydroxyanilino)inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple chlorine atoms and hydroxyanilino group allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A related compound with a similar indene backbone but lacking the extensive chlorination and hydroxyanilino group.
Indole Derivatives: Compounds with an indole structure that share some biological activities with 2,4,5,6,7-Pentachloro-3-(4-hydroxyanilino)inden-1-one.
Uniqueness
This compound is unique due to its high degree of chlorination and the presence of a hydroxyanilino group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,4,5,6,7-pentachloro-3-(4-hydroxyanilino)inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl5NO2/c16-9-7-8(10(17)12(19)11(9)18)15(23)13(20)14(7)21-5-1-3-6(22)4-2-5/h1-4,21-22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQMPPLNNUOHPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C(=O)C3=C2C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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